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Cat. No.: B1522410 Get Quote

An In-Depth Technical Guide to 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine: A Core Building

Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
3-Bromo-N,N-diethyl-5-nitropyridin-2-amine is a highly functionalized pyridine derivative that

has emerged as a valuable intermediate in the synthesis of complex molecular architectures.

With a molecular weight of 274.11 g/mol , this compound incorporates three key reactive sites

—a bromine atom, a nitro group, and a diethylamino group—onto a pyridine scaffold.[1] This

strategic arrangement of functionalities makes it an exceptionally versatile building block for

constructing novel heterocyclic compounds, particularly in the fields of medicinal chemistry and

agrochemicals.[2][3] This guide provides a comprehensive overview of its physicochemical

properties, a plausible and detailed synthetic protocol, its core applications in modern synthetic

strategies, and essential safety and handling information. The insights herein are designed to

empower researchers to effectively leverage this compound's unique reactivity in their

discovery and development programs.

Physicochemical Properties and Structural Analysis
The utility of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine in synthetic chemistry is directly

derived from its distinct structural features and physicochemical properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1522410?utm_src=pdf-interest
https://www.benchchem.com/product/b1522410?utm_src=pdf-body
https://www.benchchem.com/product/b1522410?utm_src=pdf-body
https://www.bldpharm.com/products/1065074-82-9.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12114915/
https://www.nbinno.com/article/pharmaceutical-intermediates/exploring-the-synthetic-potential-of-2-amino-3-bromo-5-nitropyridine-ys
https://www.benchchem.com/product/b1522410?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Core Compound Data
A summary of the essential quantitative data for this compound is provided below for quick

reference.

Property Value Source(s)

Molecular Weight 274.11 g/mol [1]

Molecular Formula C₉H₁₂BrN₃O₂ [1][4]

CAS Number 1065074-82-9 [1][4][5]

Purity (Typical) >95.0% [4]

Canonical SMILES
CCN(CC)C1=NC=C(--

INVALID-LINK--[O-])C=C1Br
[4]

Storage Conditions Sealed in dry, 2-8°C [1]

Structural Insights and Reactivity
The pyridine ring is a "privileged structural motif" in drug design, and the specific

functionalization of this compound makes it highly valuable.[2]

The Bromine Atom (C3 Position): The bromine atom at the 3-position is an excellent leaving

group, making this site ideal for a wide array of palladium-catalyzed cross-coupling

reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This allows

for the straightforward introduction of diverse aryl, alkyl, or amino groups, enabling rapid

library synthesis and structure-activity relationship (SAR) studies.

The Nitro Group (C5 Position): As a strong electron-withdrawing group, the nitro functionality

significantly influences the electronics of the pyridine ring, affecting the reactivity of the other

positions. Critically, the nitro group can be readily reduced to an amine, providing a

secondary reactive handle for further derivatization, such as amide bond formation or

sulfonylation.[3]

The N,N-diethylamino Group (C2 Position): This tertiary amine group acts as an electron-

donating group and introduces steric bulk. Its presence modulates the overall lipophilicity
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and basicity of the molecule, which are key parameters in drug design for optimizing

pharmacokinetic profiles.

Proposed Synthesis and Experimental Protocol
While specific proprietary syntheses may vary, a logical and efficient pathway can be designed

based on established methodologies for related pyridine derivatives.[6][7] The following section

details a plausible synthetic workflow and a self-validating experimental protocol.

Proposed Synthetic Workflow
The synthesis can be envisioned as a three-step process starting from commercially available

2-amino-3-bromo-5-nitropyridine. This approach is logical as it systematically builds the desired

functionality.

2-Amino-3-bromo-5-nitropyridine
(Starting Material)

Step 1: Diethylation
Reagents: Iodoethane, K₂CO₃

Solvent: DMF

 Alkylation of
primary amine 

3-Bromo-N,N-diethyl-5-nitropyridin-2-amine
(Target Compound)

 Formation of
tertiary amine 

Work-up & Purification
(Extraction, Chromatography)

 Isolation 

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-11-12139
https://www.innospk.com/en/?news/grok-exploring-2-amino-5-bromo-3-nitropyridine-properties-and-applications
https://www.benchchem.com/product/b1522410?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Proposed synthetic workflow for 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine.

Detailed Experimental Protocol
This protocol is designed to be self-validating by incorporating in-process checks and final

characterization steps.

Objective: To synthesize 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine from 2-amino-3-

bromo-5-nitropyridine.

Materials:

2-amino-3-bromo-5-nitropyridine (1.0 eq)

Iodoethane (2.5 eq)

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate (EtOAc)

Brine (saturated NaCl solution)

Magnesium sulfate (MgSO₄), anhydrous

Silica gel for column chromatography

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-

amino-3-bromo-5-nitropyridine and anhydrous potassium carbonate.

Solvent Addition: Add anhydrous DMF via syringe and stir the suspension at room

temperature for 15 minutes. Causality Note: DMF is an excellent polar aprotic solvent for

SN2 reactions, while K₂CO₃ serves as a base to deprotonate the amine, facilitating

nucleophilic attack.

Reagent Addition: Add iodoethane dropwise to the stirring suspension.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1522410?utm_src=pdf-body
https://www.benchchem.com/product/b1522410?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Execution: Heat the reaction mixture to 60°C and maintain for 12-18 hours.

In-Process Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer

Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system. The disappearance of the

starting material spot and the appearance of a new, less polar product spot indicates

reaction progression.

Quenching and Work-up: After completion, cool the reaction to room temperature and

carefully pour it into a separatory funnel containing deionized water.

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic

layers. Causality Note: This separates the organic product from the inorganic salts and DMF.

Washing: Wash the combined organic layers twice with water and once with brine to remove

residual DMF and salts.

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting

with a gradient of hexane and ethyl acetate.

Characterization (Final Validation): Collect the pure fractions and concentrate to yield 3-
Bromo-N,N-diethyl-5-nitropyridin-2-amine as a solid. Confirm identity and purity via ¹H

NMR, ¹³C NMR, and LC-MS analysis.

Core Applications in Research & Development
The true value of this compound lies in its application as a versatile scaffold for generating

molecular diversity. Its strategically placed functional groups serve as orthogonal handles for a

variety of chemical transformations.

A Hub for Molecular Diversification
The compound can be conceptualized as a central hub from which multiple, distinct chemical

vectors can be explored, making it ideal for building libraries of compounds for high-throughput

screening.
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Core Scaffold

3-Bromo-N,N-diethyl-
5-nitropyridin-2-amine

Suzuki Coupling
(Adds Aryl/Heteroaryl Groups)

 C-Br Bond 

Sonogashira Coupling
(Adds Alkynyl Groups)

 C-Br Bond 

Nitro Reduction (NO₂ -> NH₂)
(Enables Amide/Sulfonamide Formation)

 NO₂ Group 

Buchwald-Hartwig Amination
(Adds N-based Groups)

 C-Br Bond 

Click to download full resolution via product page

Caption: Diversification potential of 3-Bromo-N,N-diethyl-5-nitropyridin-2-amine.

Use Case: Kinase Inhibitor Scaffolds
Many FDA-approved kinase inhibitors feature a substituted heterocyclic core. This compound is

an ideal starting point for such programs. A typical workflow might involve:

Core Construction: Using a Suzuki coupling at the C3-Br position to install a key aryl or

heteroaryl moiety that interacts with the hinge region of a kinase.

Solubility/Selectivity Tuning: Reducing the C5-nitro group to an amine.

Vector Elaboration: Acylating the newly formed C5-amine with a variety of carboxylic acids to

generate a library of amides that can probe solvent-exposed regions of the ATP-binding

pocket, thereby optimizing potency and selectivity.

Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as

harmful and an irritant.[4]
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GHS Hazard Information
Hazard Class Code Description Pictogram

Acute Toxicity, Oral H302 Harmful if swallowed GHS07

Skin Irritation H315 Causes skin irritation GHS07

Eye Irritation H319
Causes serious eye

irritation
GHS07

STOT - Single

Exposure
H335

May cause respiratory

irritation
GHS07

(Data sourced from BLDpharm and Fluorochem)[1][4]

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Always handle this compound in a certified chemical fume hood to

avoid inhalation of dust or vapors.[8]

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are inspected prior to

use and changed if contaminated.

Respiratory Protection: If working outside a fume hood or with large quantities, use a

NIOSH-approved particulate respirator.

Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the

laboratory.[9]

Storage and Disposal
Storage: Store in a tightly sealed container in a dry, well-ventilated place.[8] Recommended

storage is at 2-8°C.[1]
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Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.

Conclusion
3-Bromo-N,N-diethyl-5-nitropyridin-2-amine is more than a simple chemical; it is a strategic

tool for molecular design. Its defined molecular weight and structure, combined with its multiple,

orthogonally reactive functional groups, provide medicinal chemists and researchers with a

reliable and versatile platform for the synthesis of novel compounds. By understanding its

properties, synthetic access, and potential applications as outlined in this guide, development

professionals can accelerate their research programs and more efficiently explore new

chemical space in the quest for next-generation therapeutics and other advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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